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Compound of Interest

Compound Name: Ethyl 10(E)-heptadecenoate

Cat. No.: B15552567

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data
and a plausible synthetic route for Ethyl 10(E)-heptadecenoate. Due to the limited availability
of experimental data for this specific compound in public databases, the information presented
herein is a combination of data extrapolated from analogous structures and established
principles of organic chemistry and spectroscopy. This document is intended to serve as a
valuable resource for researchers engaged in the synthesis, characterization, and application
of long-chain unsaturated fatty acid esters.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Ethyl 10(E)-
heptadecenoate. These values are derived from typical ranges observed for similar (E)-
alkenoic acid ethyl esters and should be considered as estimations for guiding experimental
analysis.

Table 1: Predicted *H NMR Spectroscopic Data

Solvent: CDCIs, Reference: TMS (6 0.00 ppm)
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Chemical Shift . . .
Multiplicity Integration Assignment Notes
(5) (ppm)
Vinylic protons,
characteristic of
~5.40 - 5.30 2H -CH=CH-
a trans double
bond.
Ethyl ester
412 2H -O-CHz2-CHs methylene
protons.
Protons alpha to
2.28 2H -CH2-C(0O)O- the carbonyl
group.
-CH2-CH=CH- _
~2.00 4H Allylic protons.
CHa-
Protons beta to
-CH2-CHz2-
~1.62 2H the carbonyl
C(0)0-
group.
Methylene
1.35-1.20 16H -(CH2)s- protons of the
long alkyl chain.
Ethyl ester
1.25 3H -O-CH2-CHs
methyl protons.
Terminal methyl
protons of the
0.88 3H -CH2-CHs

heptadecenoyl

chain.

Table 2: Predicted **C NMR Spectroscopic Data

Solvent: CDCls, Reference: CDCIs (6 77.16 ppm)
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Chemical Shift (8) (ppm) Assignment Notes
~173.8 C=0 Carbonyl carbon of the ester.

Vinylic carbons, characteristic
~130.5 -CH=CH-

of a trans double bond.[1][2]

Methylene carbon of the ethyl
~60.1 -O-CH2-

ester.

Carbon alpha to the carbonyl
~34.4 -CH2-C(O)O-

group.
~32.0 -CHz2-CH= Allylic carbons.[3]

Methylene carbons in the alkyl
~29.7 - 29.0 -(CH2)n- ]

chain.

Carbon beta to the carbonyl
~25.0 -CH2-CH2-C(0O)0-

group.

Terminal methyl carbon of the
~22.7 -CH2-CHs _

heptadecenoyl chain.

Methyl carbon of the ethyl
~14.3 -O-CH2-CHs

ester.

Table 3: Predicted Mass Spectrometry (MS) Data

lonization Mode: Electron lonization (EI)
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miz Relative Intensity Assignment Notes

296 Moderate [M]*+ Molecular ion peak.
Loss of the ethoxy

251 Low [M - OCH2CHs]*
group.
McLafferty

_ rearrangement

88 High [CaHsO2]* o
product, characteristic
of ethyl esters.[4]

] Series of CaHzn+1* Fragmentation of the
Variable Low to Moderate

and CnHz2n-17" ions

long alkyl chain.

ble 4: licted Infrared (IR) S :

Wavenumber . .
Intensity Assignment Notes
(cm™)
) Vinylic C-H stretching.
~3020 Medium =C-H stretch 5]
Aliphatic C-H
2925, 2855 Strong C-H stretch )
stretching.
Ester carbonyl
~1740 Strong C=0 stretch )
stretching.[6][7]
Alkene C=C stretching
~1650 Medium C=C stretch of the trans double
bond.[5]
Ester C-O stretching.
~1170 Strong C-O stretch 6]
Out-of-plane bending
~965 Strong =C-H bend characteristic of a
trans double bond.[5]
Experimental Protocols
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A plausible synthetic route for Ethyl 10(E)-heptadecenoate is the Wittig reaction, which is a

reliable method for the stereoselective synthesis of alkenes, often favoring the (E)-isomer with
stabilized ylides.[8]

Synthesis of Ethyl 10(E)-heptadecenoate via Wittig
Reaction

This protocol describes the synthesis starting from commercially available materials.

Materials:

Heptanal
(Carbethoxymethylene)triphenylphosphorane
Dichloromethane (DCM), anhydrous
Magnesium sulfate (MgSOa), anhydrous
Silica gel (for column chromatography)
Hexane

Ethyl acetate

Procedure:

Reaction Setup: To a solution of heptanal (1.0 eq) in anhydrous dichloromethane (DCM) in a
round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add
(carbethoxymethylene)triphenylphosphorane (1.1 eq).

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction
progress by thin-layer chromatography (TLC) until the starting material (heptanal) is
consumed.

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to
remove the solvent.
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e Purification:

(¢]

Add hexane to the residue to precipitate the triphenylphosphine oxide byproduct.

[¢]

Filter the mixture and wash the solid with cold hexane.

[¢]

Combine the filtrates and concentrate under reduced pressure.

[e]

Purify the crude product by silica gel column chromatography using a hexane/ethyl
acetate gradient as the eluent.

o Characterization: Collect the fractions containing the desired product and concentrate under
reduced pressure to yield Ethyl 10(E)-heptadecenoate as a colorless oil. Confirm the
structure and purity using the spectroscopic methods outlined above (NMR, MS, and IR).

Visualizations
Synthetic Pathway for Ethyl 10(E)-heptadecenoate

Wittig Reaction
Heptanal (DCM, rt) Ethyl 10(E)-heptadecenoate

[(Carbethoxymethylene)triphenylphosphoraneji [Triphenylphosphine oxidej

Click to download full resolution via product page

Caption: Wittig reaction pathway for the synthesis of Ethyl 10(E)-heptadecenoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Ethyl 10(E)-
heptadecenoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15552567#spectroscopic-data-for-ethyl-10-e-
heptadecenoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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